

# "2-m-Tolylamino-thiazol-4-one" isomers and tautomeric forms

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## Compound of Interest

Compound Name: 2-m-Tolylamino-thiazol-4-one

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An In-Depth Technical Guide to the Isomers and Tautomeric Forms of **2-m-Tolylamino-thiazol-4-one**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 2-aminothiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.<sup>[1][2][3]</sup> The specific derivative, **2-m-Tolylamino-thiazol-4-one**, presents a fascinating case study in structural chemistry due to its potential for isomerism and tautomerism. These structural subtleties are not mere chemical curiosities; they are critical determinants of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive exploration of the isomeric and tautomeric landscape of **2-m-Tolylamino-thiazol-4-one**, detailing the theoretical possibilities, methods of characterization, and the profound implications for drug discovery and development.

## Foundational Chemistry of 2-m-Tolylamino-thiazol-4-one

**2-m-Tolylamino-thiazol-4-one** is a heterocyclic compound featuring a thiazolidinone ring substituted at the 2-position with an amino group, which is itself substituted with a meta-tolyl (3-methylphenyl) group. The inherent reactivity of this molecule is governed by its collection of

functional groups: an electron-rich thiazole ring, a carbonyl group, and a secondary amine linkage.<sup>[4]</sup>

Property	Value
CAS Number	27052-16-0
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS
Molecular Weight	206.26 g/mol
LogP	2.12
Polar Surface Area	70.25 Å <sup>2</sup>
Boiling Point	332.7°C at 760 mmHg

Table 1: Key Physical Properties of 2-m-Tolylamino-thiazol-4-one.<sup>[4]</sup>

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can influence membrane permeability.<sup>[4]</sup> However, to fully understand its behavior, one must look beyond this single representation and consider its structural dynamics.

## The Isomeric Landscape

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For **2-m-Tolylamino-thiazol-4-one**, two primary forms of structural isomerism are relevant.

### Positional Isomerism of the Toly Group

The designation "m-tolyl" specifies that the methyl group is at the meta (3-position) of the phenyl ring. It is crucial to recognize the existence of its positional isomers:

- 2-o-Tolylamino-thiazol-4-one (ortho-isomer)
- 2-p-Tolylamino-thiazol-4-one (para-isomer)

The position of the methyl group significantly impacts the molecule's steric and electronic properties. The ortho-isomer introduces steric hindrance near the amino linkage, which can affect its conformation and ability to bind to a biological target. The electronic-donating nature of the methyl group influences the basicity of the amino nitrogen differently in the ortho, meta, and para positions, which can alter reactivity and hydrogen bonding capacity.

## Structural Isomerism of the Heterocyclic Core

While the topic is specifically 2-amino-4-thiazolidinone, it is important to acknowledge the existence of its structural isomer, 4-amino-2-thiazolidinone.<sup>[5][6]</sup> Though synthetically less common, this isomeric core would place the carbonyl and amino groups at different positions, leading to a fundamentally different molecule with distinct chemical and biological properties.

## The Dynamic World of Tautomerism

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.<sup>[7]</sup> This is not a resonance phenomenon, as it involves the movement of an atom (a proton), not just electrons.<sup>[7]</sup> For **2-m-Tolylamino-thiazol-4-one**, two principal tautomeric equilibria are at play.

## The Predominant Amine-Imine Tautomerism

The most significant and widely studied tautomerism in this class of compounds is the amine-imine equilibrium.<sup>[6]</sup> It involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic nitrogen at the 3-position of the thiazole ring.

- Amine Form: 2-(m-Tolylamino)-thiazol-4(5H)-one
- Imine Form: 2-(m-Tolylimino)-thiazolidin-4-one

Caption: Amine-Imine tautomeric equilibrium.

The position of this equilibrium is not fixed and is governed by several factors:

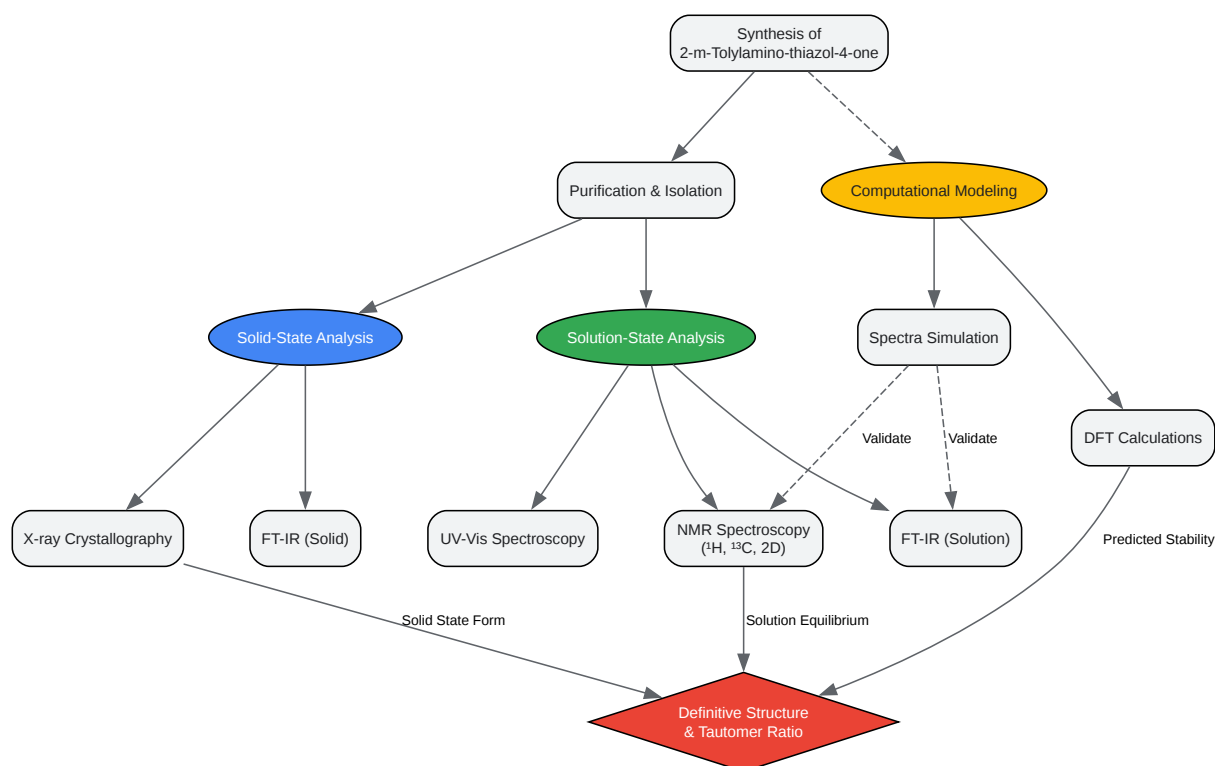
- Substituents: The electronic nature of the substituent on the exocyclic nitrogen is a key determinant of the tautomer ratio.<sup>[6]</sup>

- Physical State: Spectroscopic studies have shown that compounds of this type often exist predominantly in the amino form in the crystalline state.[8]
- Solvent: The equilibrium can shift significantly in solution. Ab initio studies on the parent 2-aminothiazolidine-4-one show that polar solvents like water can decrease the energy barrier for proton transfer, facilitating interconversion.[5]

## Keto-Enol Tautomerism

A second, though generally less favored, tautomerism is the keto-enol equilibrium. This involves the migration of a proton from the carbon at the 5-position to the carbonyl oxygen.

- Keto Form: 2-(m-Tolylamino)-thiazol-4(one)
- Enol Form: 2-(m-Tolylamino)-thiazol-4(ol)



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